molecular formula C12H12N2O B3078732 2-(Pyridin-3-ylmethoxy)aniline CAS No. 105326-60-1

2-(Pyridin-3-ylmethoxy)aniline

Cat. No. B3078732
CAS RN: 105326-60-1
M. Wt: 200.24 g/mol
InChI Key: NISBBHHUQZRGQA-UHFFFAOYSA-N
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Description

2-(Pyridin-3-ylmethoxy)aniline is a chemical compound . It is also known as 2-[(pyridin-3-yl)methoxy]aniline .


Molecular Structure Analysis

The molecular formula of this compound is C12H13ClN2O . Its molecular weight is 236.7 .

Scientific Research Applications

Structural and Vibrational Analysis

Research into compounds related to 2-(Pyridin-3-ylmethoxy)aniline, such as 2-(benzylthio)-N-{pyridinylmethylidene}anilines, has provided insights into their structure and vibrational spectra. Computational methodologies, including DFT studies, have been utilized to analyze the vibrational spectra, offering a deeper understanding of the structural properties of these compounds (Acosta-Ramírez et al., 2013).

Catalysis and Organic Synthesis

2-(Pyridin-2-yl)aniline derivatives have been identified as effective directing groups in C-H amination reactions mediated by cupric acetate. This discovery has implications for the functionalization of benzamide derivatives and the synthesis of quinazolinone derivatives, highlighting the role of such compounds in facilitating diverse chemical transformations (Zhao et al., 2017).

Materials Science

The development of conjugated polymers with pyridine side chains, such as poly(N(-pyridin-4-ylmethyl)aniline), demonstrates the potential of this compound derivatives in creating new materials with specific electrochemical properties. These materials have been investigated for their application in electrochemical fuel generation, including hydrogen production and carbon dioxide reduction (Hursán et al., 2016).

Luminescent Materials

The study of tetradentate bis-cyclometalated platinum complexes involving derivatives of this compound has shed light on their luminescent properties. These complexes exhibit significant potential for use in electroluminescent devices, offering a range of emission colors and high quantum efficiencies (Vezzu et al., 2010).

Coordination Chemistry

Research into coordination polymers and Schiff base complexes involving pyridinyl-imine ligands closely related to this compound has expanded our understanding of metal-ligand interactions and the formation of novel supramolecular architectures. These studies contribute to the design of materials with potential applications in catalysis, molecular recognition, and more (Njogu et al., 2017).

properties

IUPAC Name

2-(pyridin-3-ylmethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8H,9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISBBHHUQZRGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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